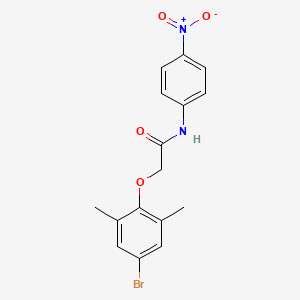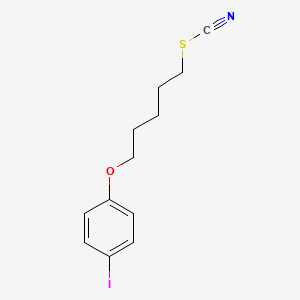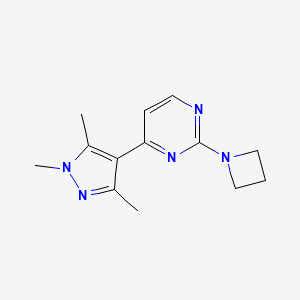![molecular formula C15H11ClINO3 B5234278 methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-994 and is a member of the benzamide class of histone deacetylase inhibitors. In
Mécanisme D'action
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting histone deacetylases, methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, it has been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate has several advantages for lab experiments. It is a potent inhibitor of histone deacetylases and has been shown to be effective against a wide range of cancer cells. However, it also has some limitations. It is highly toxic and can cause side effects, such as nausea, vomiting, and diarrhea. It also has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, it is important to continue to investigate the mechanism of action of methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate to identify potential targets for drug development.
Méthodes De Synthèse
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate is synthesized through a multistep process involving the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This is followed by the reaction of 4-iodobenzoyl chloride with 4-chloro-3-aminobenzoic acid to produce the desired compound.
Applications De Recherche Scientifique
Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer cells. It works by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO3/c1-21-15(20)10-4-7-12(16)13(8-10)18-14(19)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXMGJWVNVXFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-{[(4-iodophenyl)carbonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)